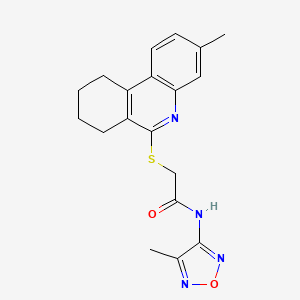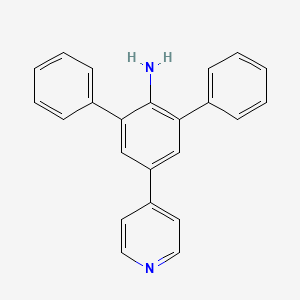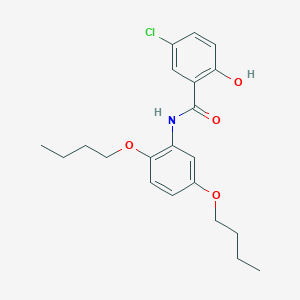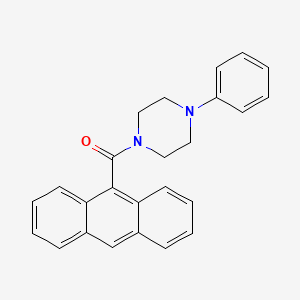![molecular formula C15H18INOSi B12600479 N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-23-4](/img/structure/B12600479.png)
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a chemical compound with the molecular formula C12H10INO It is known for its unique structure, which includes an iodophenyl group and a trimethylsilyl-ethynyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves a multi-step process. One common method includes the palladium-catalyzed reaction between 2-iodobenzylamine and trimethylsilylacetylene. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethynyl group.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves its reactivity with various molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl-ethynyl group can undergo nucleophilic addition and coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME)
- N-[(2-Iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide
Uniqueness
This compound is unique due to its combination of an iodophenyl group and a trimethylsilyl-ethynyl group. This structure imparts specific reactivity and properties that are valuable in various chemical reactions and applications. Its ability to undergo diverse reactions makes it a versatile compound in organic synthesis and research .
Properties
CAS No. |
646029-23-4 |
|---|---|
Molecular Formula |
C15H18INOSi |
Molecular Weight |
383.30 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide |
InChI |
InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3 |
InChI Key |
JDVZPPBUKIMLFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)


![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)

![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)


